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Compound of Interest

Compound Name:
N-alpha-Fmoc-N-Boc-L-

canavanine

CAS No.: 319919-81-1

Cat. No.: B613446 Get Quote

Executive Summary
L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analogue of L-Arginine

(Arg), where the terminal methylene group (-CH₂-) is replaced by an oxygen atom (-O-).[1][2]

This single atomic substitution drastically lowers the pKa of the side chain from ~13.8 (Arg) to

~7.0 (Cav). In the context of peptide engineering, this alters electrostatic interactions, hydrogen

bonding capability, and membrane permeability. While often deleterious when randomly

incorporated into proteins (leading to misfolding and autophagy), the controlled incorporation of

Cav into synthetic peptides offers a unique probe for studying the role of guanidinium basicity in

receptor binding and cell penetration.

Chemical Biology: Arginine vs. Canavanine
The core differentiator between Arg and Cav is the basicity of the side chain. This dictates their

behavior in physiological environments.
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Feature L-Arginine (Arg) L-Canavanine (Cav)
Impact on Peptide
Activity

Structure -guanidino -guanidinooxy

Cav has a shorter,

more electronegative

side chain.

Side Chain pKa ~13.8 ~7.01 – 7.40

Arg is protonated (+)

at pH 7.4; Cav is

largely

neutral/zwitterionic.

H-Bonding Strong donor Weaker donor

Cav forms weaker salt

bridges with anionic

lipids/receptors.

Membrane Interaction
High affinity for

anionic lipids
Low affinity

Cav-peptides partition

poorly into

membranes compared

to Arg-peptides.

Metabolic Fate
Substrate for NOS,

Arginase

Inhibitor of NOS;

Substrate for Arginase

(yields toxic Canaline)

Cav induces oxidative

stress and inhibits NO

production.

The "pKa Switch" Mechanism
The reduced basicity of Cav means that at physiological pH (7.4), a significant fraction of Cav

residues are uncharged. This "pKa switch" is the primary driver of its biological distinctiveness:

Loss of Function: In antimicrobial peptides (AMPs) like diptericins, replacing Arg with Cav

abolishes activity because the cationic charge is essential for disrupting bacterial

membranes.

Loss of Uptake: In Cell-Penetrating Peptides (CPPs) such as poly-arginine (

), substitution with Cav (

) drastically reduces cellular uptake because the neutral side chain fails to bind cell-surface
heparan sulfates and anionic phospholipids.
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Synthesis of Canavanine-Containing Peptides
Synthesizing Cav-peptides via Solid Phase Peptide Synthesis (SPPS) presents unique

challenges due to the lability of the oxygen-nitrogen (O-N) bond in the guanidinooxy group.

SPPS Challenges & Solutions
Standard Fmoc protocols can lead to side reactions.[3] The O-N bond is sensitive to strong

bases and certain reduction conditions.

Building Block:Fmoc-L-Cav(Boc)-OH is the preferred derivative. The Boc group protects the

guanidinooxy moiety from acylation and is removed during the final TFA cleavage.[4]

Deprotection: Standard 20% piperidine can sometimes cause degradation or aspartimide-

like side reactions in sensitive sequences.

Optimization: Use 25% Dimethylamine in THF or Piperidine/DBU blends for shorter

contact times if degradation is observed.

Coupling: Standard HBTU/DIPEA or DIC/Oxyma protocols are generally effective. Avoid

high-temperature microwave coupling (>50°C) to prevent O-N bond cleavage.

Diagram: Synthesis Workflow
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Caption: Optimized SPPS workflow for Canavanine peptides using Boc side-chain protection.

Therapeutic Applications & Mechanisms
While direct use of Cav-peptides as drugs is limited by their lower potency in membrane

interactions, their application lies in metabolic engineering and cancer therapy.
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Arginine Deprivation Therapy (ADT)
Tumors auxotrophic for Arginine (e.g., pancreatic, breast, melanoma) lack Argininosuccinate

Synthase (ASS1).

Strategy: Deplete extracellular Arg using Arginine Deiminase (ADI).

Canavanine Role: Supplementing ADT with L-Canavanine forces the cancer cells to

scavenge Cav instead of Arg.

Mechanism: Cav is charged onto tRNA

by Arginyl-tRNA Synthetase (ArgRS). It is incorporated into nascent proteins (e.g., Bcl-2,
FAK), causing misfolding, loss of function, and triggering the Unfolded Protein Response
(UPR)

Apoptosis.

Diagram: Mechanism of Cytotoxicity
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Caption: Pathway of L-Canavanine cytotoxicity via proteomic misincorporation.
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Experimental Protocols
Protocol 4.1: Synthesis of Ac-Cav-NH₂ (Model Peptide)
Use this protocol to validate Cav coupling efficiency before complex synthesis.

Resin Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x), DCM

(3x).

Coupling: Dissolve Fmoc-L-Cav(Boc)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

Add to resin.[3] Shake for 60 min at room temperature.

QC: Perform Kaiser test. If not blue (negative), coupling is complete.

Acetylation (Capping): Treat deprotected N-terminus with Acetic Anhydride/DIEA/DMF (1:2:7)

for 10 min.

Cleavage: Incubate resin in TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Precipitation: Filter resin, drop filtrate into cold diethyl ether. Centrifuge to pellet the peptide.

Protocol 4.2: Assessing Canavanine Incorporation
(Mass Spectrometry)
To verify if Cav is replacing Arg in biological samples or synthetic peptides.

Mass Shift Calculation:

L-Arginine Monoisotopic Mass: 156.1011 Da

L-Canavanine Monoisotopic Mass: 158.0804 Da

Shift: Look for a mass increase of +1.9793 Da per substituted residue.

Note: This small shift requires high-resolution MS (Orbitrap or FT-ICR) to distinguish from

isotope peaks (+2.006 Da).
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Digestion: Use Lys-C instead of Trypsin. Trypsin cleavage efficiency at the C-terminal of

Canavanine is significantly reduced/variable compared to Arginine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613446?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

